Direct Substrate of Shigella Kinase OspG
The CAND1 (548-566) peptide, containing Ser558, is a direct target for phosphorylation by the bacterial kinase OspG. In contrast, a control peptide from CAND1 (LTLIDPETLLPR) shows no OspG-dependent phosphorylation [1]. This is a critical differentiation from other CAND1 peptides, which do not harbor this specific modification site.
| Evidence Dimension | Phosphorylation by OspG |
|---|---|
| Target Compound Data | Robust phosphorylation of Ser558 (peptide VIRPLDQPSSFDATPYIK) observed in cells co-expressing OspG. |
| Comparator Or Baseline | Control peptide LTLIDPETLLPR; OspG K53A kinase-dead mutant |
| Quantified Difference | Phosphopeptide signal is specific to wild-type OspG and absent with the OspG K53A mutant. The phosphorylated peptide has a log2(fold change of OspG/OspG K53A) > 2.5 in phosphoproteomic screens [1]. |
| Conditions | 293T cells co-transfected with Flag-CAND1 and OspG or OspG K53A, followed by immunoprecipitation and LC-MS/MS analysis [1]. |
Why This Matters
This defined biochemical activity allows researchers to use the peptide as a specific substrate in kinase assays to study OspG function and screen for potential inhibitors, a use case not possible with other CAND1 fragments.
- [1] Xian, W., et al. (2024). The Shigella kinase effector OspG modulates host ubiquitin signaling to escape septin-cage entrapment. Nature Communications, 15, 3890. View Source
